Journal Name:Small Science
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Small Science ( IF 0 ) Pub Date: 2022-10-26 , DOI:
10.1055/a-1939-6455
Qualitative NMR spectroscopic and quantitative calorimetric binding studies were performed to characterize the interaction of nontoxic mimics of the V-type nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) and the Novichok nerve agent A-234 (ethyl (1-(diethylamino)ethylidene)phosphoramidofluoridate) with a series of receptors in 100 mM aqueous phosphate buffer at pH 7.4 and 37 °C. These investigations provided information about the preferred geometry with which the nerve agent mimics are included into the receptor cavities and about the stability of the complexes formed. According to the results, the positively charged VX mimic prefers to bind to cation receptors such as sulfonated calixarenes and an acyclic cucurbituril but does not noticeably interact with cyclodextrins. While binding to the acyclic cucurbituril is stronger than that to calixarenes, the mode of inclusion into the sulfonatocalix[4]arene cavity is better suited for the development of scavengers that bind and detoxify V-type nerve agents. The neutral Novichok mimic, on the other hand, only interacts with the acyclic cucurbituril with a strength required for scavenger development. These binding studies thus provided guidelines for the further development of nerve agent scavengers.
Small Science ( IF 0 ) Pub Date: 2022-09-20 , DOI:
10.1055/a-1927-8947
We present the concept of electrostatic field-driven supramolecular translation within electrically connected plasmonic nano-antennas. The antenna serves as an anchoring point for the mechanically interlocked molecules, as an electrode for the electrostatic field, and as an amplifier of the antenna-enhanced fluorescence. The synthesis of a push–pull donor–π–acceptor chromophore with optical properties aligned to the antenna resonance is described and its immobilization on the surface is demonstrated. Photoluminescence experiments of the chromophore on a gold nano-antenna are shown, highlighting the molecule–antenna coupling and resulting emission intensity increase. The successful synthesis of an electrostatic field-sensitive [2]rotaxane in water is described and the tightrope walk between functionality and water solubility is illustrated by unsuccessful designs. In solution, an enhanced fluorescence quantum yield is observed for the chromophore comprising the mechanically interlocked [2]rotaxane in water and DMSO compared to the reference rod, ideal for future experiments in plasmonic nano-antennas.
Small Science ( IF 0 ) Pub Date: 2022-06-29 , DOI:
10.1055/a-1873-5186
Phenylene-bridged, TIPS-alkynylated azaacenes are excellent materials for selective gas sorption. In this study, we utilized 195 MHz high-fundamental-frequency quartz crystal microbalances, coated with cyclic azaacenes, and determined their affinity towards hazardous and narcotics-related compounds such as benzene, γ-butyrolactone (GBL) or safrole. Computational investigations by extended tight binding intermolecular force field allowed better understanding of the determined unique features. Remarkable selective affinities were found towards GBL and safrole – both dangerous compounds which can be abused as precursors for narcotics. With these systematic approaches, we were able to get a better insight into the selective adsorption and how to design better affinity materials
Small Science ( IF 0 ) Pub Date: 2021-11-26 , DOI:
10.1055/a-1679-9558
All-organic thermally activated delayed fluorescence (TADF) materials have emerged as potential candidates for optoelectronic devices and biomedical applications. However, the development of organic TADF probes with strong emission in the longer wavelength region (> 600 nm) remains a challenge. Strong π-conjugated rigid acceptor cores substituted with multiple donor units can be a viable design strategy to obtain red TADF probes. Herein, 3,6-di-t-butyl carbazole substituted to a dibenzopyridoquinoxaline acceptor core resulted in a T-shaped donor–acceptor–donor compound, PQACz-T, exhibiting red TADF in polymer-embedded thin-films. Further, PQACz-T self-assembled to molecular nanoaggregates of diverse size and shape in THF–water mixture showing bright red emission along with delayed fluorescence even in an aqueous environment. The self-assembly and the excited-state properties of PQACz-T were compared with the nonalkylated analogue, PQCz-T. The delayed fluorescence in nanoaggregates was attributed to the high rate of reverse intersystem crossing. Moreover, an aqueous dispersion of the smaller-sized, homogeneous distribution of fluorescent nanoparticles was fabricated upon encapsulating PQACz-T in a triblock copolymer, F-127. Cytocompatible polymer-encapsulated PQACz-T nanoparticles with large Stokes shift and excellent photostability were demonstrated for the specific imaging of lipid droplets in HeLa cells.
Small Science ( IF 0 ) Pub Date: 2021-06-28 , DOI:
10.1055/a-1502-2611
Inverse vulcanization is a process in which highly abundant and low-cost elemental sulfur is copolymerized with an unsaturated organic molecule such as a polyene. This process has provided a variety of useful materials with high sulfur content—typically 50% or greater in sulfur by mass. These materials have garnered increasing interest in research as sorbents for mercury, due to the high affinity of sulfur for mercury. In this review, the features of mercury sorbents made by inverse vulcanization are presented. Additionally, case studies are provided to illustrate the variety of polymer architectures accessible with this chemistry, the versatility of these materials in mercury remediation, and prospects for industrial use. 1 Introduction 2 Sulfur Polymers by Inverse Vulcanization 3 Sulfur Polymers as Mercury Sorbents 4 Increasing Surface Area to Improve Mercury Uptake 5 Crosslinker Considerations 6 Sorption of Different Forms of Mercury 7 Life-Cycle Management 8 Conclusions and Outlook
Small Science ( IF 0 ) Pub Date: 2021-04-14 , DOI:
10.1055/a-1482-6190
Hexaarylbenzenes (HABs) are valuable precursors for the bottom-up synthesis of (nano-)graphene structures. In this work the synthesis of several bis-pyrimidine substituted HABs furnished with tert-butyl groups at different sites of the four pendant phenyl rings is reported. The synthetic procedure is based on modular [4+2]-Diels-Alder cycloaddition reactions followed by decarbonylation. Analysis of the solid-state structures revealed that the newly synthesized HABs feature a propeller-like arrangement of the six arylic substituents around the benzene core. Here, the tilt of the aryl rings with respect to the central ring is strongly depending on the intermolecular interactions between the HABs as well as co-crystallized solvent molecules. Interestingly, by evading the closest proximity of the central ring using an alkyne spacer, the distant pyrimidine ring is oriented in coplanar geometry with regard to the benzene core, giving rise to a completely different UV-absorption profile.
Small Science ( IF 0 ) Pub Date: 2022-10-26 , DOI:
10.1055/a-1941-7757
An azo-clamped nanoscale bichromophoric cyclophane is synthesized by the intramolecular Pd(II)-catalyzed coupling of the corresponding bisacetylenic precursor. The two azo moieties in the latter can adopt cis and trans configurations. Thin-layer chromatography shows only two spots, and by scanning tunneling microscopy the trans/trans and cis/cis isomers are found. The final cyclophane does not show any switching behavior at all, but dense and wide structures are visualized after adsorption to highly oriented pyrolytic graphite. Photophysical investigations of the cyclophane show that most of the fluorescence is quenched, most likely due to the azo clamp. However, bright molecules show nearly perfect single-photon emission, meaning that efficient energy transfer between the two chromophores takes place within the molecule.
Small Science ( IF 0 ) Pub Date: 2022-07-27 , DOI:
10.1055/a-1881-0385
Liposomes are artificial vesicles, in which an aqueous inner compartment is separated from its environment by a phospholipid membrane. They have been extensively studied as cell membrane models and offer the possibility to confine molecules and chemical reactions to a small sub-micrometer-sized volume. This short review provides an overview of liposome-encapsulated, dynamically self-assembled, supramolecular structures, in which the assembly and disassembly of the supramolecular structures can be followed by optical spectroscopic methods. This includes self-quenched fluorescent dyes and dye/quencher pairs, helical stacks of guanosine nucleotides, dynamic covalent boronate esters, and supramolecular host–guest complexes. The resulting liposomes are typically used to study membrane transport processes, but the results summarized herein also serve as a potential blueprint for studying dynamic self-assembly in confined spaces by optical spectroscopic methods. Table of content: 1 Introduction 2 Probes Based on Fluorescence Quenching 3 Chirogenic G-Quartet Probes 4 Chromogenic Probes Using Dynamic Covalent Bonds 5 Self-Assembled Host–Dye Reporter Pairs 6 Conclusions and Outlook
Small Science ( IF 0 ) Pub Date: 2022-10-26 , DOI:
10.1055/a-1945-0777
Introducing polar functionalities to polyolefins such as polyethylene and polypropylene is highly desirable for improving physical properties of the otherwise non-polar material. The synthesis of stereoregular functionalized polyolefins, however, has been a relatively underdeveloped area compared to that of functionalized polyethylene because of the lack of suitable catalysts that tolerate polar groups while possessing stereoselectivity. This review summarizes recent advances concerning the access to stereoregular functionalized polyolefins, including synthetic strategies such as post-functionalization, chain transfer and direct copolymerization methods. The focus of the review lies in the copolymerization approach, in which various polar comonomers and versatile stereoselective polymerization catalysts based on both early and late transition metals are involved. Polymer properties and potential applications for these materials are simply discussed. 1. Introduction 2. Reactive-Intermediate-Polymer Approach to Stereoregular Functionalized Polypropylene 3. Preparation of Stereoregular Functionalized Polypropylene by Chain-End Functionalization 4. Stereoselective Copolymerization of Propylene and Polar Monomers by Early Transition Metal Catalysts 5. Stereoselective Copolymerization of Propylene with Polar Monomers by Late Transition Metal Catalysts 6. Stereoselective Copolymerization of α-Olefins with Polar Monomers 7. Stereoselective Homopolymerization of Polar Monomers 8. Polymer Properties and Potential Applications 9. Conclusion and Outlook
Small Science ( IF 0 ) Pub Date: 2023-05-16 , DOI:
10.1055/a-2076-8570
Vapor deposition of polymers is known to result in densified thin films, and recent developments have advanced these polymers with interesting fabrication techniques to a variety of controlled structures other than thin films. With the advantages of chemical modification and functionalization of these polymers, advancements have combined both the physical and chemical properties of these vapor-deposited polymers to obtain controlled anisotropic polymers, including layer-by-layer, gradient, hierarchical, porosity, and the combination of the above, meaning that the produced polymers are functional and are addressed in devised physical configurations and chemical compositions. The main purpose of using polymer coatings as a tool for surface modification is to provide additional properties that decouple the natural properties of the underlying materials (including metals, polymers, oxides/ceramics, glass, silicon, etc.), and recent advancements have rendered novel insights into combined physical and chemical properties to fulfill the increasing needs of sophisticated requirements of materials for users. The review herein intends to deliver messages of recent progress of the advancements of vapor-deposited polymers, with discussions of the variations of the physical structures and chemical functionalities, and how these two aspects are integrated with novel fabrication techniques. The advanced vapor polymers now have the capability of controlled anisotropy in the physical structure and chemical composition and are expected to pave the way for interface engineering toward prospective material designs. Table of content: 1. Introduction 2. Fabrication and Materials 3. Controls of Anisotropy 4. Applications 5. Conclusions and Outlook
Supplementary Information
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